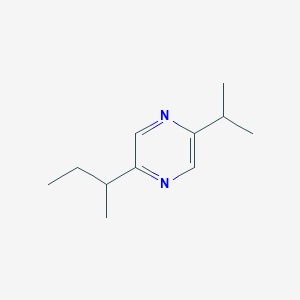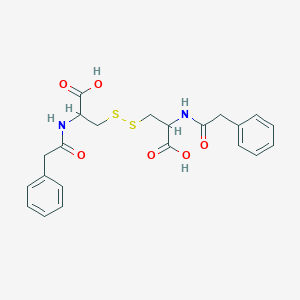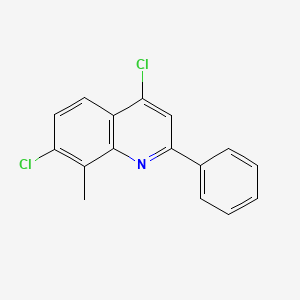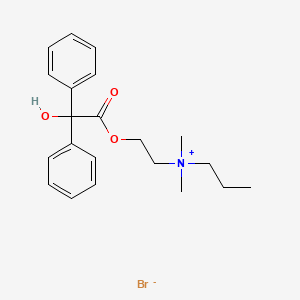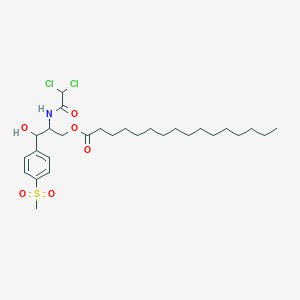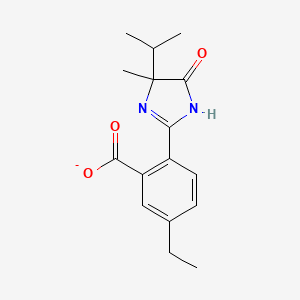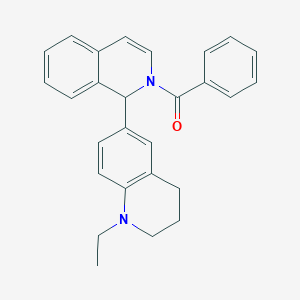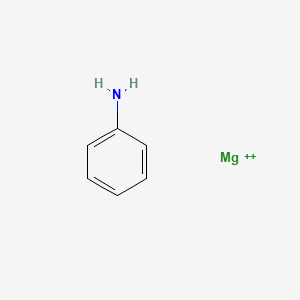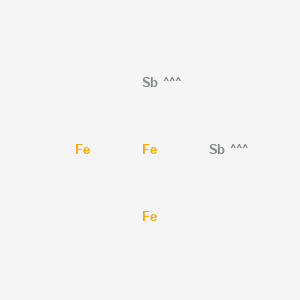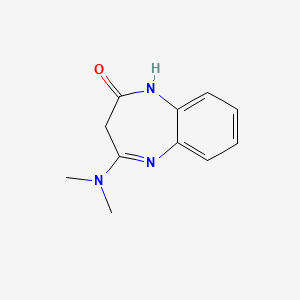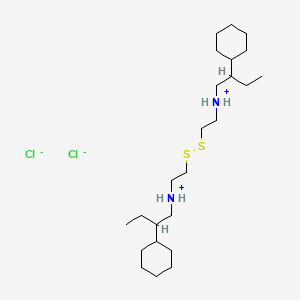
4-Methoxy-1,3-dioxolo(4,5-g)isoquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-1,3-dioxolo(4,5-g)isoquinoline hydrochloride is a heterocyclic compound with the molecular formula C11H9NO3 It is known for its unique structural features, which include a methoxy group and a dioxolo ring fused to an isoquinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1,3-dioxolo(4,5-g)isoquinoline hydrochloride typically involves the reaction of cotarnine with indole derivatives. The aminoalkylation of indole and its derivatives with cotarnine occurs regioselectively at the nitrogen atom of the indole fragment, leading to the formation of the corresponding 5-(1-indolyl)-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolines . The reaction is usually carried out in methanolic solution, and the structure of the product is confirmed by 1H NMR spectroscopy and mass spectrometry .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-1,3-dioxolo(4,5-g)isoquinoline hydrochloride undergoes various chemical reactions, including:
Aminoalkylation: This reaction involves the addition of an aminoalkyl group to the nitrogen atom of the indole fragment.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Methanol: Used as a solvent in aminoalkylation reactions.
Indole derivatives: Serve as substrates for the aminoalkylation reactions.
Major Products
The major products formed from the reactions of this compound include various indolyltetrahydroisoquinoline derivatives, which are of interest due to their potential biological activities .
Wissenschaftliche Forschungsanwendungen
4-Methoxy-1,3-dioxolo(4,5-g)isoquinoline hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Methoxy-1,3-dioxolo(4,5-g)isoquinoline hydrochloride involves its interaction with various molecular targets and pathways. The compound is known to react with nucleophilic substrates, leading to the formation of Mannich bases . These reactions are mediated by the formation of intermediate cations or open tautomeric forms, which subsequently undergo further transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 4-Methoxy-1,3-dioxolo(4,5-g)isoquinoline hydrochloride include:
- 4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline
- 5-(1-Indolyl)-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo regioselective aminoalkylation and rearrangement reactions sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
5263-79-6 |
|---|---|
Molekularformel |
C11H10ClNO3 |
Molekulargewicht |
239.65 g/mol |
IUPAC-Name |
4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;chloride |
InChI |
InChI=1S/C11H9NO3.ClH/c1-13-10-8-5-12-3-2-7(8)4-9-11(10)15-6-14-9;/h2-5H,6H2,1H3;1H |
InChI-Schlüssel |
WSFKUKQTVZAWSS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=[NH+]C=CC2=CC3=C1OCO3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


